3,5-Dihydroxy-4H-pyran-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dihydroxy-4H-pyran-4-one is a heterocyclic organic compound known for its significant role in various chemical and biological processes. It is often encountered as an intermediate in the Maillard reaction, which is crucial in food chemistry for the development of flavors and colors during the cooking process . This compound is also recognized for its potent antioxidant properties, making it a subject of interest in both food science and medicinal chemistry .

準備方法

Synthetic Routes and Reaction Conditions: 3,5-Dihydroxy-4H-pyran-4-one can be synthesized through several methods. One common approach involves the Maillard reaction, where reducing sugars react with amino acids under heat . This reaction typically occurs at temperatures around 150°C, and the presence of specific amino acids like proline can enhance the formation of this compound .

Industrial Production Methods: In industrial settings, the compound can be produced by optimizing the Maillard reaction conditions, such as adjusting the reactant ratios, temperature, and reaction time. The use of solid-state models and controlled environments ensures a higher yield and purity of the compound .

化学反応の分析

Types of Reactions: 3,5-Dihydroxy-4H-pyran-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Its enol structure makes it particularly reactive in oxidation reactions, where it can form hydroxymaltol, another compound with strong antioxidant properties .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride are typically employed.

Substitution: Halogenation reactions can occur using halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions include hydroxymaltol and various substituted derivatives, which retain the antioxidant properties of the parent compound .

科学的研究の応用

Chemical Properties and Structure

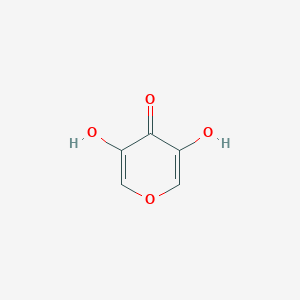

The chemical formula for 3,5-dihydroxy-4H-pyran-4-one is C6H8O4 with a molecular weight of approximately 144.125 g/mol. Its structure is characterized by a pyran ring with two hydroxyl groups at the 3 and 5 positions, contributing to its reactivity and biological activity.

Case Studies

- Food Chemistry : DDMP has been identified as a significant antioxidant in food products formed during the Maillard reaction, which occurs during cooking and processing. Its ability to inhibit oxidative damage in food matrices helps preserve nutritional quality .

- Cellular Protection : In vitro studies have demonstrated that DDMP can protect cellular components from oxidative damage, potentially preventing diseases linked to oxidative stress such as cancer and neurodegenerative disorders .

Research has shown that DDMP possesses anti-inflammatory properties that may be beneficial in treating conditions such as arthritis and cardiovascular diseases. The compound's interaction with inflammatory pathways suggests it could modulate cytokine production and reduce inflammation markers .

Case Studies

- Cardiovascular Health : A study highlighted the potential of DDMP in alleviating cardiovascular diseases through its anti-inflammatory effects. The compound was found to reduce markers of inflammation in animal models, indicating its therapeutic potential .

Osteoporosis and Diabetes

Emerging research points to the applicability of DDMP in managing chronic conditions like osteoporosis and diabetes. Its antioxidant and anti-inflammatory properties may contribute to bone health and glucose metabolism regulation .

Case Studies

- Diabetes Management : Experimental results suggest that DDMP can improve insulin sensitivity and reduce hyperglycemia in diabetic models, showcasing its potential as an adjunct therapy for diabetes management .

Data Table: Summary of Key Findings

作用機序

The antioxidant activity of 3,5-Dihydroxy-4H-pyran-4-one is primarily due to its enol structure, which allows it to donate hydrogen atoms and neutralize free radicals . This mechanism involves the stabilization of the radical form through resonance, making it an effective scavenger of reactive oxygen species .

類似化合物との比較

3,5-Dihydroxy-4H-pyran-4-one is structurally similar to other pyranones like hydroxymaltol and maltol. its unique enol structure provides it with superior antioxidant properties compared to its analogs . Other similar compounds include:

Hydroxymaltol: Known for its antioxidant properties but less effective than this compound.

Maltol: Commonly used as a flavor enhancer in the food industry but with lower antioxidant activity.

特性

分子式 |

C5H4O4 |

|---|---|

分子量 |

128.08 g/mol |

IUPAC名 |

3,5-dihydroxypyran-4-one |

InChI |

InChI=1S/C5H4O4/c6-3-1-9-2-4(7)5(3)8/h1-2,6-7H |

InChIキー |

IGFDAUIQLNDPME-UHFFFAOYSA-N |

正規SMILES |

C1=C(C(=O)C(=CO1)O)O |

同義語 |

rubiginol |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。